molecular formula C15H12BrN3OS B2392063 4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol CAS No. 364623-18-7

4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Cat. No. B2392063
CAS RN: 364623-18-7
M. Wt: 362.25
InChI Key: OMKHBFPPMYCSQH-LMVCELQXSA-N
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Description

The compound “4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol” is a complex organic molecule. It contains a phenol group, which is an aromatic ring (benzene) bonded to a hydroxyl group (-OH). It also contains a bromine atom attached to the aromatic ring . The compound also has a thiazole ring, which is a type of heterocyclic ring that contains nitrogen and sulfur atoms .


Chemical Reactions Analysis

The compound, being a bromophenol derivative, is likely to undergo similar reactions as other bromophenols. These include nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by a nucleophile . The phenol group can also undergo oxidation reactions .

Scientific Research Applications

Safety and Hazards

Bromophenols are considered hazardous by the 2012 OSHA Hazard Communication Standard. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-[(E)-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c1-19-12-4-2-3-5-14(12)21-15(19)18-17-9-10-8-11(16)6-7-13(10)20/h2-9,20H,1H3/b17-9+,18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKHBFPPMYCSQH-LMVCELQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=CC3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/N=C/C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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